Agmatine dihydrochloride

Vue d'ensemble

Description

Agmatine dihydrochloride is a derivative of agmatine, a naturally occurring polyamine derived from the amino acid arginine. It was first discovered in 1910 and has since been recognized for its potential therapeutic applications. This compound is known for its role in modulating neurotransmission, nitric oxide synthesis, and polyamine metabolism, making it a compound of interest in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Agmatine dihydrochloride is synthesized through the decarboxylation of arginine by the enzyme arginine decarboxylase. This reaction can be carried out under controlled laboratory conditions using purified enzymes or through microbial fermentation processes .

Industrial Production Methods: Industrial production of this compound often involves the use of engineered microorganisms such as Corynebacterium crenatum. These microorganisms are genetically modified to overexpress arginine decarboxylase, allowing for efficient conversion of arginine to agmatine. The fermentation process is optimized to achieve high yields of agmatine, which is then converted to its dihydrochloride salt form .

Analyse Des Réactions Chimiques

Types of Reactions: Agmatine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Agmatine can be oxidized to form agmatine-aldehyde, which is further converted to guanidinobutyrate.

Reduction: Reduction reactions involving agmatine are less common but can occur under specific conditions.

Substitution: Agmatine can participate in substitution reactions, particularly involving its amino and guanidine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include diamine oxidase and aldehyde dehydrogenase.

Reduction: Reducing agents are less frequently used but may include hydrogen gas under catalytic conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Guanidinobutyrate and urea.

Reduction: Reduced forms of agmatine, though less common.

Substitution: Various substituted derivatives of agmatine, depending on the nucleophile used.

Applications De Recherche Scientifique

Neuropathic Pain Management

Agmatine has been extensively studied for its analgesic properties. Research indicates that it can reduce chronic pain behaviors by inhibiting the N-methyl-D-aspartate receptor (NMDAR) in the central nervous system. This mechanism is particularly relevant for conditions such as neuropathic pain, where traditional opioid treatments may be ineffective or lead to tolerance and dependence .

- Case Study : A clinical trial demonstrated that agmatine administration significantly reduced neuropathic pain in patients suffering from conditions like peripheral neuropathy and lumbar disc-associated radiculopathy .

Neuroprotection

Agmatine exhibits neuroprotective effects against various forms of neuronal damage. Studies have shown that it can mitigate cell damage caused by glucocorticoids and enhance neuronal survival under stress conditions . This property makes it a candidate for treating neurodegenerative diseases and acute CNS injuries.

- Research Findings : In animal models, agmatine has been shown to protect against ischemic injury and promote recovery post-stroke, highlighting its potential for therapeutic intervention in acute neurological events .

Cardioprotection

Agmatine's cardioprotective effects have also been documented. It appears to exert beneficial effects on cardiac function during ischemic events, potentially improving outcomes in patients with cardiovascular diseases .

- Mechanism : The cardioprotective action is believed to involve modulation of nitric oxide synthesis and reduction of oxidative stress within cardiac tissues.

Psychiatric Disorders

Emerging evidence suggests that agmatine may play a role in treating psychiatric conditions such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter systems positions it as a promising candidate for further investigation in mental health treatments .

- Clinical Insights : A study indicated that agmatine could enhance the effects of conventional antidepressants, suggesting synergistic potential in treating mood disorders .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of agmatine is crucial for its application in clinical settings. Recent studies utilizing high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) have provided insights into its distribution and bioavailability:

- Half-Life : Intravenous administration shows a plasma half-life ranging from 14.9 to 18.9 minutes, while oral administration extends this to approximately 74.4–117 minutes due to flip-flop kinetics .

- Bioavailability : The bioavailability of agmatine after oral administration has been determined to be between 29% and 35%, indicating significant absorption but also highlighting the need for optimized delivery methods .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuropathic Pain | Inhibition of NMDAR | Significant pain relief in clinical trials |

| Neuroprotection | Protection against neuronal damage | Enhanced survival in stress conditions |

| Cardioprotection | Modulation of nitric oxide synthesis | Improved cardiac function during ischemia |

| Psychiatric Disorders | Modulation of neurotransmitter systems | Potential enhancement of antidepressant effects |

Mécanisme D'action

Agmatine dihydrochloride exerts its effects through multiple molecular targets and pathways:

Neurotransmitter Receptors: Modulates receptors such as NMDA, alpha-2 adrenergic, serotonin, opioid, and imidazoline receptors.

Nitric Oxide Synthesis: Inhibits nitric oxide synthase (NOS) activity, reducing nitric oxide production.

Polyamine Metabolism: Regulates polyamine biosynthesis and transport through the induction of antizyme.

Comparaison Avec Des Composés Similaires

Agmatine dihydrochloride is often compared with other similar compounds such as:

Arginine: A precursor to agmatine, involved in nitric oxide synthesis and protein metabolism.

Citrulline: Another precursor to arginine, used to boost nitric oxide levels and improve vascular health.

Agmatine Sulfate: A different salt form of agmatine, known for its greater bioavailability and similar physiological effects.

Uniqueness: this compound is unique due to its multifunctional properties, including its ability to modulate multiple neurotransmitter systems, inhibit nitric oxide synthesis, and regulate polyamine metabolism.

Activité Biologique

Agmatine dihydrochloride, a derivative of the amino acid arginine, has garnered attention in recent years for its diverse biological activities. This compound is known for its roles in neurotransmission, neuroprotection, and modulation of inflammatory responses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Agmatine exerts its effects through various mechanisms:

- Modulation of Nitric Oxide (NO) Production : Agmatine inhibits nitric oxide synthase (iNOS), reducing the production of NO in activated microglia. This action is significant in conditions characterized by inflammation and oxidative stress .

- Interaction with Receptors : Agmatine acts as a ligand for imidazoline receptors and NMDA receptors. It has been shown to inhibit pain behaviors through NMDA receptor modulation, particularly in models of neuropathic pain .

- Antioxidant Properties : The compound enhances the antioxidant capacity of cells, promoting the activation of the Nrf2 pathway and increasing glutathione levels. This leads to decreased oxidative damage in various cell types .

- Neuroprotective Effects : Agmatine protects neurons from glucocorticoid-induced damage by inhibiting apoptosis and reducing lactate dehydrogenase release, which is a marker of cell injury .

In Vitro Studies

- Anti-inflammatory Effects : In BV-2 microglial cells, agmatine significantly reduced the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited NF-κB translocation to the nucleus following LPS stimulation. These findings suggest that agmatine promotes an anti-inflammatory phenotype in microglia .

- Neuroprotection Against Glucocorticoids : Agmatine has been shown to prevent neuronal death induced by glucocorticoids in hippocampal cultures. This effect was associated with reduced caspase-3 activity and lower levels of TUNEL-positive cells, indicating its potential as a neuroprotective agent .

- Pain Modulation : Research indicates that agmatine can reverse pain behaviors in models of inflammation and neuropathy. Its analgesic effects are mediated through NMDA receptor inhibition, particularly involving GluN2B subunits .

In Vivo Studies

- Scratching Behavior Induction : In mouse models, intradermal injections of agmatine induced scratching behavior independent of histamine pathways, suggesting its role as a mediator of itch via ASIC3 channels .

- Cardiovascular Effects : Agmatine administration resulted in reduced blood pressure and heart rate in hypertensive rat models, indicating its potential cardiovascular effects through imidazoline receptor activation .

Case Studies

Several case studies have highlighted the therapeutic potential of agmatine:

- Chronic Pain Management : A study involving patients with neuropathic pain suggested that agmatine supplementation led to significant reductions in pain scores, supporting its use as an adjunct therapy for chronic pain conditions.

- Neurodegenerative Diseases : Research on animal models of Alzheimer's disease demonstrated that agmatine could improve cognitive function and reduce neuroinflammation, presenting a promising avenue for future clinical applications.

Summary Table

Propriétés

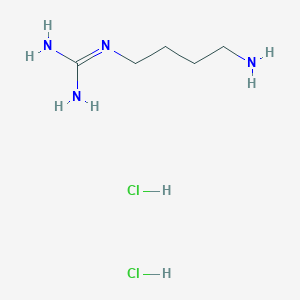

IUPAC Name |

2-(4-aminobutyl)guanidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQZVYBHNNRZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493907 | |

| Record name | N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-18-9 | |

| Record name | N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Agmatine dihydrochloride in Enterovirus vaccine production?

A1: this compound acts as a stabilizer during the purification process of Enterovirus particles []. The research paper highlights that the presence of this compound at a concentration of at least 1 mM helps prevent or reduce the aggregation of these viral particles. This is crucial as aggregation can significantly impact the efficacy of a vaccine. By preventing aggregation, this compound contributes to the production of a more stable and potentially more effective vaccine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.